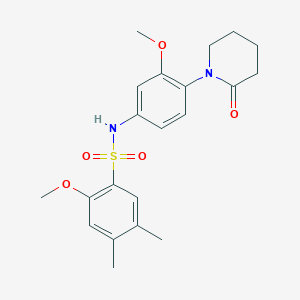

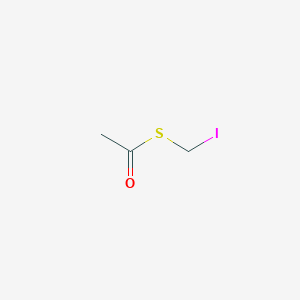

(7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

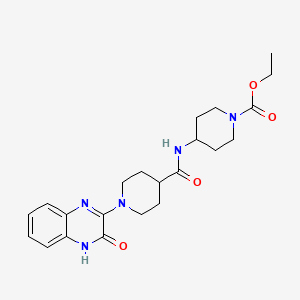

(7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride, also known as L-erythro-7,8-dihydrobiopterin hydrochloride, is an important biochemical compound that plays a crucial role in various physiological processes. This compound is a reduced form of biopterin and is synthesized by the enzyme dihydropteridine reductase (DHPR) in the liver. It is an essential cofactor for the production of nitric oxide (NO) and plays a significant role in the regulation of neurotransmitter synthesis and metabolism.

Aplicaciones Científicas De Investigación

Synthesis and Structural Insights

- Synthesis and Oxidation Behavior : Some tetrahydropteridines, including those carrying methyl substituents, were synthesized and subjected to spontaneous oxidation in an aqueous solution, showcasing a reaction in line with existing theories (Mager & Berends, 2010).

- Intramolecular Alkylation : The study of di- and tetrahydropyridinemethylindolines, which serve as potential precursors for ergolines, highlighted the reactivity and transformation of specific tetrahydropteridine derivatives (Reimann & Erdle, 2001).

Biochemical Interactions and Biological Activities

- Enzyme Interaction Study : Tetrahydropterins are essential cofactors for tyrosine hydroxylase, the enzyme pivotal in catecholamine biosynthesis. A study involving synthetic analogs of tetrahydropterins explored their interaction with the enzyme, providing insights into cofactor activity and structural adaptability (Almås et al., 2000).

Chemical Transformation and Potential Applications

- Single-Step Synthesis : A single-step synthesis method for 5,6,7,8-tetrahydroindolizines via annulation highlighted a significant advancement, opening up possibilities for the development of new compounds with varying biological activities (Capomolla et al., 2015).

- Synthesis and Antimicrobial Evaluation : The synthesis and evaluation of new pyrimidines and condensed pyrimidines presented a significant contribution to the field, with implications for antimicrobial research and potential drug development (Abdelghani et al., 2017).

- Chemistry and Pharmacology : The pharmacological characteristics of tetrahydropyridine derivatives, a moiety present in many biologically active systems, have been extensively studied, shedding light on their synthesis, structure-activity relationships, and potential as drug candidates (Mateeva et al., 2005).

Propiedades

IUPAC Name |

(7S)-7-methyl-5,6,7,8-tetrahydropteridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.ClH/c1-5-2-9-6-3-8-4-10-7(6)11-5;/h3-5,9H,2H2,1H3,(H,8,10,11);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTFYQWNROYGCA-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CN=CN=C2N1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC2=CN=CN=C2N1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2404000.png)

![2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide](/img/structure/B2404005.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2404007.png)

![N-(1-cyanocyclopropyl)-13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404012.png)

![5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2404013.png)

![N-(3-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2404021.png)